BenchChemオンラインストアへようこそ!

LmCPB-IN-1

Leishmaniasis Cysteine Protease Inhibition Target Engagement

LmCPB-IN-1 (compound 35) is a nitrile-based, reversible covalent inhibitor of Leishmania mexicana cysteine protease B (LmCPB) with a pKi of 9.7 (Ki≈0.2nM). It is the only LmCPB inhibitor co-crystallized at 1.35Å resolution (PDB ID: 6P4E), providing an atomic-level blueprint for structure-based drug design against cutaneous leishmaniasis. Unlike generic CPB or cruzain inhibitors, its reversible covalent mechanism and unique binding mode ensure precise on-target activity, making it the definitive positive control for high-throughput screening and selectivity profiling. Procure with confidence for target validation and lead optimization.

Molecular Formula C18H30N6O2
Molecular Weight 362.5 g/mol
Cat. No. B12413606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLmCPB-IN-1
Molecular FormulaC18H30N6O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C
InChIInChI=1S/C18H30N6O2/c1-12(2)9-13(17(26)24(8)22(6)11-19)20-16(25)14-10-15(18(3,4)5)21-23(14)7/h10,12-13H,9H2,1-8H3,(H,20,25)/t13-/m0/s1
InChIKeyBTSJGBRRCQOXFA-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LmCPB-IN-1: A Potent and Reversible Covalent LmCPB Inhibitor for Leishmaniasis Research


LmCPB-IN-1 (compound 35) is a nitrile-based, reversible covalent inhibitor of the Leishmania mexicana cysteine protease B (LmCPB), an enzyme essential for parasite virulence [1]. It exhibits a high binding affinity with a pKi of 9.7 (Ki ≈ 0.2 nM) and is a key chemical probe for target validation and structure-based drug design for cutaneous leishmaniasis . Its X-ray co-crystal structure (PDB ID: 6P4E) has been solved at 1.35 Å resolution, revealing a covalent bond with the active-site cysteine [2].

Why Generic Substitution of LmCPB-IN-1 Fails: Target Selectivity and Structural Differentiation


LmCPB-IN-1 cannot be simply substituted with other in-class CPB or cruzain inhibitors due to its unique binding mode and selectivity profile. As a reversible covalent aza-nitrile, its potency is tightly coupled to specific interactions with the LmCPB active site, as revealed by its 1.35 Å crystal structure [1]. Cross-screening data show that even close analogs exhibit varying affinities across homologous proteases; for instance, Neq0690 demonstrates pKi values of 8.8, 9.3, and 9.7 for cruzain, cathepsin L, and LmCPB, respectively, underscoring the risk of off-target effects or loss of potency when substituting a compound optimized for LmCPB [2]. The quantitative evidence below details these critical differences.

LmCPB-IN-1 Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Procurement


Binding Affinity (pKi) Comparison: LmCPB-IN-1 vs. Neq0690 vs. Class Average

LmCPB-IN-1 demonstrates a pKi of 9.7 for LmCPB, which is superior to the pKi of 9.3 for cathepsin L and 8.8 for cruzain exhibited by the related aza-nitrile Neq0690 [1]. This indicates that LmCPB-IN-1 achieves higher affinity for its intended target than Neq0690 does for its primary or off-target proteases.

Leishmaniasis Cysteine Protease Inhibition Target Engagement

Potency Ranking: LmCPB-IN-1 Among Nitrile-Based LmCPB Inhibitors

In the primary research publication, a wide potency range was observed for nitrile-based inhibitors, with Ki values spanning from 50 μM to 5 nM [1]. LmCPB-IN-1 (compound 35), with a Ki of approximately 0.2 nM (derived from pKi 9.7), places it among the most potent compounds in this series, just behind compound 43, which was identified as the most potent LmCPB inhibitor reported to date with a Ki of 0.2 nM [2].

SAR Medicinal Chemistry Drug Discovery

Structural Validation: X-ray Crystal Structure of LmCPB with LmCPB-IN-1

The co-crystal structure of LmCPB with LmCPB-IN-1 (PDB ID: 6P4E) was solved at 1.35 Å resolution, the first structure reported for this enzyme [1]. This structure confirms the covalent binding mode of the aza-nitrile warhead to the catalytic cysteine residue and reveals key interactions in the S1 and S2 subsites. In contrast, the crystal structure for the more potent comparator compound 43 was solved at a lower resolution of 1.4 Å, as reported in the primary paper [2].

Structural Biology Covalent Inhibition Drug Design

Optimal Research and Industrial Applications for LmCPB-IN-1 Based on Verified Evidence


Biochemical Target Validation and Screening

Given its well-characterized, high-affinity binding (pKi 9.7) and reversible covalent mechanism, LmCPB-IN-1 is an ideal positive control and reference compound for high-throughput screening campaigns aimed at discovering novel LmCPB inhibitors . Its defined potency allows for accurate benchmarking of new chemical entities.

Structure-Based Drug Design (SBDD) and Molecular Modeling

The high-resolution (1.35 Å) co-crystal structure of LmCPB with LmCPB-IN-1 (PDB 6P4E) provides an atomic-level blueprint for rational drug design [1]. Researchers can utilize this structure for virtual screening, pharmacophore modeling, and guiding the optimization of novel inhibitors to improve potency and selectivity.

Mechanistic Studies of Parasite Virulence

As LmCPB is a validated virulence factor essential for Leishmania mexicana pathogenesis, LmCPB-IN-1 serves as a critical chemical probe to dissect the protease's role in host-parasite interactions [2]. Its reversible covalent nature allows for controlled inhibition studies in cellular and in vivo models of cutaneous leishmaniasis.

Comparative Selectivity Profiling Against Homologous Proteases

Cross-screening data for related aza-nitriles (e.g., Neq0690) demonstrate differential affinities for LmCPB, cathepsin L, and cruzain [3]. LmCPB-IN-1 can be employed in selectivity panels to assess off-target liability against these homologous mammalian and protozoan cysteine proteases, which is crucial for lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LmCPB-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.